molecular formula C11H20O2S B3819898 2H-Thiopyran-4-ol,2-ethyltetrahydro-3,6-dimethyl-,acetate(9CI)

2H-Thiopyran-4-ol,2-ethyltetrahydro-3,6-dimethyl-,acetate(9CI)

Cat. No.: B3819898
M. Wt: 216.34 g/mol
InChI Key: JWSCWDYIUHOXAJ-UHFFFAOYSA-N
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Description

2H-Thiopyran-4-ol,2-ethyltetrahydro-3,6-dimethyl-,acetate(9CI) is a heterocyclic organic compound with the molecular formula C11H20O2S. It is a member of the thiopyran family, characterized by a sulfur atom replacing one of the carbon atoms in the pyran ring. This compound is used primarily in research and experimental applications .

Preparation Methods

The synthesis of 2H-Thiopyran-4-ol,2-ethyltetrahydro-3,6-dimethyl-,acetate(9CI) involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents and catalysts to facilitate the formation of the thiopyran ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2H-Thiopyran-4-ol,2-ethyltetrahydro-3,6-dimethyl-,acetate(9CI) undergoes various chemical reactions, including:

Scientific Research Applications

2H-Thiopyran-4-ol,2-ethyltetrahydro-3,6-dimethyl-,acetate(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Thiopyran-4-ol,2-ethyltetrahydro-3,6-dimethyl-,acetate(9CI) involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2H-Thiopyran-4-ol,2-ethyltetrahydro-3,6-dimethyl-,acetate(9CI) can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2-ethyl-3,6-dimethylthian-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2S/c1-5-11-8(3)10(13-9(4)12)6-7(2)14-11/h7-8,10-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSCWDYIUHOXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(CC(S1)C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-Thiopyran-4-ol,2-ethyltetrahydro-3,6-dimethyl-,acetate(9CI)
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